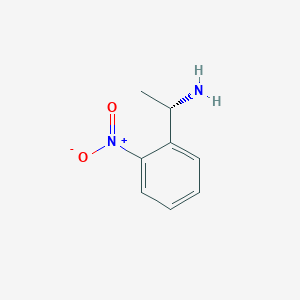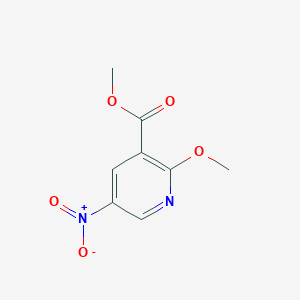
2,3-Bis(2-methoxyphenyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(2-methoxyphenyl)quinoxaline, also known as BMQ, is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic aromatic compound that has been widely used in scientific research for its unique properties. BMQ has been found to exhibit a wide range of biological activities, making it a valuable tool in various fields of research.
作用機序
The mechanism of action of 2,3-Bis(2-methoxyphenyl)quinoxaline is not fully understood. However, it has been suggested that this compound exerts its biological activities through various pathways. This compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation.
実験室実験の利点と制限
2,3-Bis(2-methoxyphenyl)quinoxaline has several advantages for lab experiments. It is readily available and can be synthesized easily using a simple and cost-effective method. This compound has also been found to exhibit low toxicity, making it a safe tool for scientific research. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for 2,3-Bis(2-methoxyphenyl)quinoxaline research. One potential area of research is the development of this compound as a therapeutic agent for neurodegenerative diseases. This compound has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's and Parkinson's disease. Another potential area of research is the development of this compound as a chemotherapeutic agent for cancer treatment. This compound has been found to exhibit potent anti-tumor activity, making it a valuable tool in cancer research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a valuable tool in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This compound has several advantages for lab experiments, including easy synthesis and low toxicity. However, it also has some limitations, including poor solubility and a short half-life. Future research directions for this compound include the development of this compound as a therapeutic agent for neurodegenerative diseases and as a chemotherapeutic agent for cancer treatment. Overall, this compound has the potential to be a valuable tool in various fields of research.
合成法
2,3-Bis(2-methoxyphenyl)quinoxaline can be synthesized through a multistep process that involves the condensation of 2-methoxyaniline and 2-nitrobenzaldehyde. The resulting intermediate is then reduced to this compound using a reducing agent such as tin (II) chloride. The final product is obtained through recrystallization and purification. This synthesis method has been widely used in the production of this compound for scientific research purposes.
科学的研究の応用
2,3-Bis(2-methoxyphenyl)quinoxaline has been extensively used in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has also been found to exhibit potent anti-tumor activity against various types of cancer cells, making it a valuable tool in cancer research. Additionally, this compound has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
183378-00-9 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
2,3-bis(2-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C22H18N2O2/c1-25-19-13-7-3-9-15(19)21-22(16-10-4-8-14-20(16)26-2)24-18-12-6-5-11-17(18)23-21/h3-14H,1-2H3 |
InChIキー |
NVDKWWZFPXPNLF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4OC |
正規SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4OC |
その他のCAS番号 |
183378-00-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




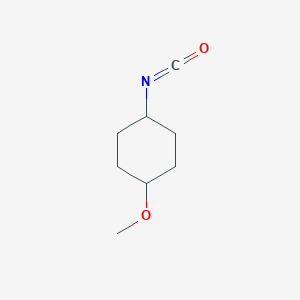
![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)
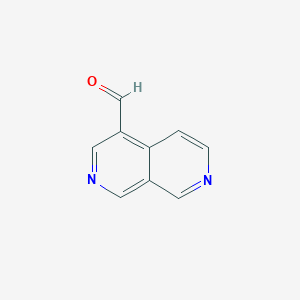
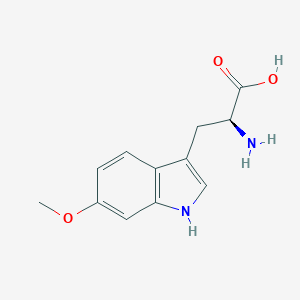
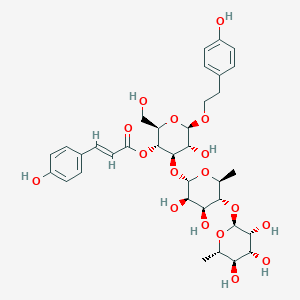


![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)


